molecular formula C26H21N4P B12530543 3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine CAS No. 847797-61-9

3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine

Cat. No.: B12530543
CAS No.: 847797-61-9
M. Wt: 420.4 g/mol
InChI Key: GOFGFZBRDAHSGN-UHFFFAOYSA-N
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Description

3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine is a complex organic compound that features a quinoxaline core linked to a triphenylphosphoranylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine typically involves the reaction of quinoxalin-2-amine with triphenylphosphine and an appropriate oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety protocols to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized quinoxalines.

Scientific Research Applications

3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine exerts its effects involves its interaction with specific molecular targets. The triphenylphosphoranylidene group can act as a ligand, binding to metal ions or other active sites in enzymes. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one
  • 3-(Triphenyl-lambda~5~-phosphanylidene)butan-2-one
  • 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione

Uniqueness

3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine is unique due to its quinoxaline core, which imparts specific electronic and steric properties. This makes it distinct from other triphenylphosphoranylidene compounds, which may have different core structures and, consequently, different reactivity and applications.

Properties

CAS No.

847797-61-9

Molecular Formula

C26H21N4P

Molecular Weight

420.4 g/mol

IUPAC Name

3-[(triphenyl-λ5-phosphanylidene)amino]quinoxalin-2-amine

InChI

InChI=1S/C26H21N4P/c27-25-26(29-24-19-11-10-18-23(24)28-25)30-31(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H,(H2,27,28)

InChI Key

GOFGFZBRDAHSGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=NC3=CC=CC=C3N=C2N)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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